Homoarbutin Homoarbutin Homoarbutin is a natural product found in Pyrola incarnata, Pyrola japonica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 25712-94-1
VCID: VC21338660
InChI: InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3
SMILES:
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol

Homoarbutin

CAS No.: 25712-94-1

VCID: VC21338660

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Homoarbutin - 25712-94-1

Description

Homoarbutin is a chemical compound with the molecular formula C13H18O7 and a molecular weight of 286.28 g/mol . It is identified by its CAS number 25712-94-1 and is also known as 2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol . This compound has been reported in several plant species, including Pyrola japonica, Pyrola elliptica, and Pyrola rotundifolia .

Biosynthesis and Role

In the biosynthesis of phytoquinones, homoarbutin does not serve as a precursor for plastoquinones or tocopherols. Instead, compounds like d-tyrosine, p-hydroxyphenylpyruvic acid, and homogentisic acid are utilized in these pathways . This indicates that homoarbutin's role may be more specialized or unrelated to these biosynthetic routes.

Research Findings

CompoundMolecular FormulaMolecular WeightBiological Activity
HomoarbutinC13H18O7286.28 g/molNot extensively studied
Homogentisic acidC8H8O4168.15 g/molPrecursor for plastoquinones and tocopherols

The table highlights the molecular characteristics of homoarbutin and homogentisic acid, a compound involved in the biosynthesis of phytoquinones. While homoarbutin's biological activities are not well-documented, its structure suggests potential for various biological effects.

CAS No. 25712-94-1
Product Name Homoarbutin
Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
IUPAC Name 2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3
Standard InChIKey SUSHDSMGFVANCQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
PubChem Compound 324796
Last Modified Aug 15 2023

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